

## comparative studies of azelaic acid and hydroquinone for melasma treatment

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# A Head-to-Head Battle in Melasma Treatment: Azelaic Acid vs. Hydroquinone

For researchers, scientists, and drug development professionals navigating the landscape of melasma therapeutics, the choice between **azelaic acid** and hydroquinone remains a pivotal consideration. Both agents have established their roles in managing this common hyperpigmentation disorder, yet their comparative efficacy, safety profiles, and mechanisms of action warrant a detailed examination. This guide provides an objective comparison, supported by experimental data, to inform research and development efforts in dermatology.

## **Executive Summary**

Hydroquinone has long been considered the gold standard for treating melasma due to its potent inhibition of melanin production.[1][2] However, concerns regarding its side effects have paved the way for alternatives like **azelaic acid**. **Azelaic acid**, a naturally occurring dicarboxylic acid, not only inhibits tyrosinase but also exhibits anti-inflammatory and cytotoxic effects on abnormal melanocytes.[1][3] Recent systematic reviews and meta-analyses suggest that **azelaic acid** may be more effective than hydroquinone in reducing melasma severity as measured by the Melasma Area and Severity Index (MASI).[1][4][5] While both treatments show comparable rates of mild and transient adverse events, **azelaic acid** presents a favorable alternative, particularly for long-term management.[1][6]

## **Quantitative Data Summary**







The following tables summarize the quantitative data from various comparative studies, providing a clear overview of the performance of **azelaic acid** and hydroquinone in the treatment of melasma.

Table 1: Efficacy of Azelaic Acid vs. Hydroquinone Based on MASI Score Reduction



| Study   | Treatm<br>ent<br>Arms                                    | Durati<br>on | Baseli<br>ne<br>Mean<br>MASI<br>Score<br>(Azelai<br>c Acid) | Baseli<br>ne<br>Mean<br>MASI<br>Score<br>(Hydro<br>quinon<br>e) | Final<br>Mean<br>MASI<br>Score<br>(Azelai<br>c Acid) | Final<br>Mean<br>MASI<br>Score<br>(Hydro<br>quinon<br>e) | Mean<br>Differe<br>nce in<br>MASI<br>Chang<br>e | p-<br>value              |
|---|--|--------------|---|---|--|--|---|--------------------------|
| System atic Review & Meta- Analysi s (2023) [1][4][5]       | 6<br>studies,<br>673<br>patients                         | Varied       | -   | -   | -  | -  | -1.23<br>(favors<br>Azelaic<br>Acid)            | 0.004                    |
| Tehrani<br>et al.<br>(Combi<br>nation<br>Therap<br>y)[3][7] | 20% Azelaic Acid + 5% Hydroq uinone vs. 5% Hydroq uinone | 4<br>months  | 9.35  | 9.58  | 2.9  | 4.02   | -   | <0.05                    |
| Iraji et<br>al.[6]  | 20% Azelaic Acid vs. 4% Hydroq uinone                    | 2<br>months  | 7.6 ±<br>3.5  | 7.2 ±<br>3.2  | 3.8 ±<br>2.8   | 6.2 ±<br>3.6   | -   | 0.05 (at<br>2<br>months) |
| Farshi<br>et al.[8]   | 20%<br>Azelaic<br>Acid vs.<br>4%                         | 20<br>weeks  | -   | -   | -  | -  | No<br>statistic<br>al                           | 0.6                      |



Hydroq differen uinone ce

Table 2: Patient-Reported Outcomes and Overall Improvement

| Study                                | Treatment<br>Arms                          | Duration | "Good to<br>Excellent"<br>Response<br>(Azelaic Acid) | "Good to Excellent" Response (Hydroquinone ) |
|--------------------------------------|--|----------|--|--|
| Baliña & Graupe<br>(1989)[9][10][11] | 20% Azelaic Acid<br>vs. 2%<br>Hydroquinone | 24 weeks | 73%  | 19%  |
| Baliña & Graupe<br>(1991)[12][13]    | 20% Azelaic Acid<br>vs. 4%<br>Hydroquinone | 24 weeks | 65%  | -  |
| Farshi et al.[8]                     | 20% Azelaic Acid<br>vs. 4%<br>Hydroquinone | 20 weeks | 63.6%  | 69.7%  |

Table 3: Comparative Adverse Effects



| Study   | Treatment<br>Arms  | Common Adverse Effects (Azelaic Acid Group)  | Common Adverse Effects (Hydroquinone Group)                                 | Statistical<br>Significance                     |
|---|--|--|---|---|
| Systematic Review & Meta- Analysis (2023) [1][4][5] | 6 studies, 673 patients  | Comparable to hydroquinone   | Comparable to azelaic acid  | No significant<br>difference                    |
| Tehrani et al.[3]<br>[7]                            | 20% Azelaic Acid<br>+ 5%<br>Hydroquinone<br>vs. 5%<br>Hydroquinone | Burning (most<br>frequent), itching,<br>stinging,<br>dryness,<br>erythema (50%<br>of patients) | Burning, itching,<br>stinging,<br>dryness,<br>erythema (35%<br>of patients) | p=0.034   |
| Iraji et al.[6]                                     | 20% Azelaic Acid<br>vs. 4%<br>Hydroquinone                         | Mild and<br>transient<br>erythema  | More severe<br>erythema at first<br>follow-up                               | p=0.019 (for<br>erythema at first<br>follow-up) |
| Baliña & Graupe<br>(1989)[10][11]                   | 20% Azelaic Acid<br>vs. 2%<br>Hydroquinone                         | Transient mild to moderate irritant reactions  | Transient mild to moderate irritant reactions                               | Not specified                                   |

## **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the comparative studies of **azelaic acid** and hydroquinone for melasma treatment.

## **Representative Clinical Trial Protocol**

- Study Design: A randomized, double-blind, comparative study. Some studies employed a split-face design where each side of the face received a different treatment.[8]
- Participant Selection:



- Inclusion Criteria: Patients with a clinical diagnosis of moderate to severe epidermal or mixed-type melasma.[14] Participants were often required to have stable melasma for a certain period before the study.[14]
- Exclusion Criteria: Pregnant or breastfeeding women, individuals with known allergies to the study medications, those using other photosensitizing drugs, or individuals who had undergone recent facial treatments like chemical peels or laser therapy.[14]

#### Intervention:

- Treatment Group 1: Application of 20% azelaic acid cream twice daily.
- Treatment Group 2: Application of 2% or 4% hydroquinone cream twice daily.[6][9]
- Concomitant Therapy: All participants were instructed to use a broad-spectrum sunscreen with a high SPF throughout the study period.[6][10]

#### • Efficacy Assessment:

- Primary Outcome Measure: Change in the Melasma Area and Severity Index (MASI) score from baseline to the end of the treatment period. The MASI score is a standardized measure that evaluates the area of involvement, darkness, and homogeneity of the hyperpigmentation.[8]
- Secondary Outcome Measures:
  - Physician's Global Assessment: An overall rating of improvement by the investigator.
  - Patient's Subjective Assessment: Patients' self-assessment of the treatment's efficacy,
     often categorized as poor, fair, good, or excellent.[6][8]
  - Photographic Evaluation: Standardized photographs taken at baseline and follow-up visits.

#### Safety Assessment:

 Adverse events were recorded at each follow-up visit, with a focus on local skin reactions such as erythema, burning, itching, scaling, and dryness.[7][8] The severity of these



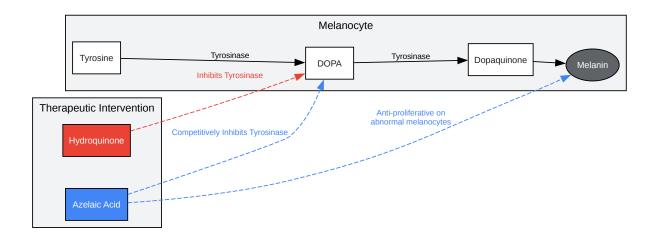
reactions was typically graded on a scale (e.g., mild, moderate, severe).

• Follow-up Schedule: Patients were typically evaluated at baseline and at regular intervals (e.g., 1, 2, and 4 or 6 months) during the treatment period.[6][7]

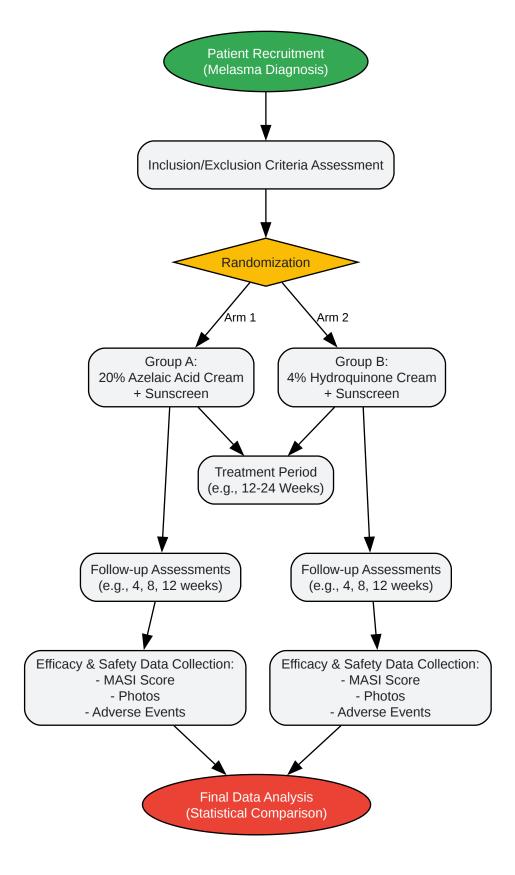
## Visualizing the Mechanisms and Workflow

To better understand the underlying biological processes and the structure of the clinical investigations, the following diagrams are provided.









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